![molecular formula C6H10ClF2N B12284195 rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride: is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of two fluorine atoms and an amine group, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired stereochemistry and purity. Common synthetic routes include:
Cyclization Reactions: Formation of the bicyclic structure through cyclization of appropriate precursors.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Amine Introduction: Incorporation of the amine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bicyclic structure to form more stable derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro-substituted, reduced, and substituted bicyclic amines.
Wissenschaftliche Forschungsanwendungen
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride
- (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride
- rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Uniqueness
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This fluorination can enhance the compound’s stability, lipophilicity, and potential biological activity.
Eigenschaften
Molekularformel |
C6H10ClF2N |
|---|---|
Molekulargewicht |
169.60 g/mol |
IUPAC-Name |
(1R,5S)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-3-4(2-6)5(3)9;/h3-5H,1-2,9H2;1H/t3-,4+,5?; |
InChI-Schlüssel |
RCBKDRZPQBXQFN-FLGDEJNQSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](C2N)CC1(F)F.Cl |
Kanonische SMILES |
C1C2C(C2N)CC1(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

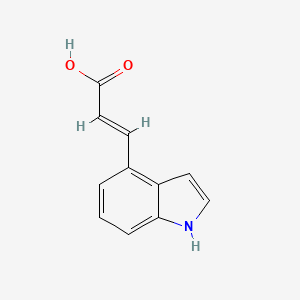
![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)
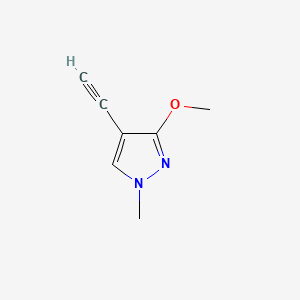

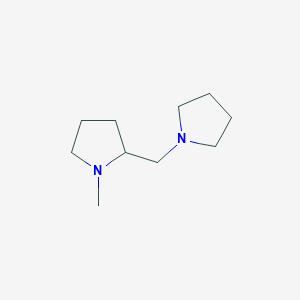
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)

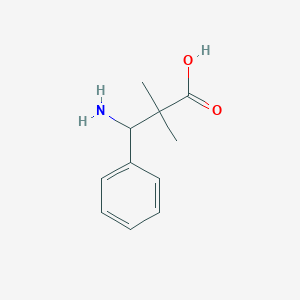
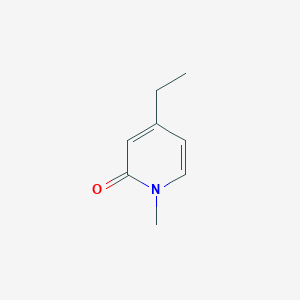
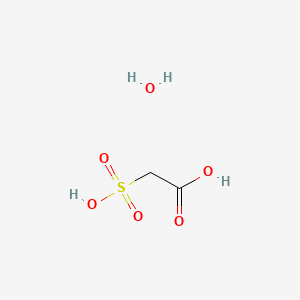
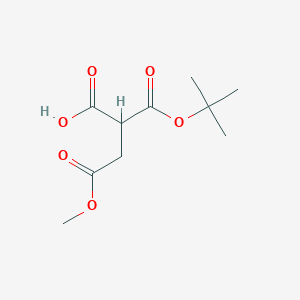
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)
